molecular formula C20H17N5O4S B2829217 N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide CAS No. 540762-93-4

N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide

Cat. No.: B2829217
CAS No.: 540762-93-4
M. Wt: 423.45
InChI Key: SGRCJBYYKKNWPS-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group, an indole moiety, and a thiazolidinone ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 4-methoxyaniline with a suitable thiazolidinone derivative under acidic conditions. This is followed by the reaction with an indole-2,3-dione derivative to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methoxyphenyl)-2-((E)-4-oxo-2-((Z)-(2-oxoindolin-3-ylidene)hydrazono)thiazolidin-5-yl)acetamide
  • 4,4′-bis (4,4′-dimethoxydiphenylaminyl)-4′′-methoxytriphenylamine
  • tris (4-methoxyphenyl)amine
  • N, N, N ′, N ′-tetrakis (4-methoxyphenyl)-1,4-phenylenediamine

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[2-[(2-hydroxy-1H-indol-3-yl)diazenyl]-4-oxo-1,3-thiazol-5-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O4S/c1-29-12-8-6-11(7-9-12)21-16(26)10-15-18(27)23-20(30-15)25-24-17-13-4-2-3-5-14(13)22-19(17)28/h2-9,15,22,28H,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANKMKKYVIDWQNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CC2C(=O)N=C(S2)N=NC3=C(NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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